molecular formula C20H14N4O B5179291 3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

Cat. No. B5179291
M. Wt: 326.4 g/mol
InChI Key: ISCUDUZIESYNJW-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various signaling pathways and enzymes involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to reduce oxidative stress and improve antioxidant capacity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one in lab experiments is its potential as a therapeutic agent. It has shown promising results in various disease models, making it a valuable compound for further investigation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the investigation of 3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one. One area of interest is the investigation of its potential as a therapeutic agent for various diseases. Another area of interest is the investigation of its mechanism of action and the identification of specific targets for its therapeutic effects. Additionally, the development of more efficient synthesis methods and the investigation of its pharmacokinetics and toxicity are also important future directions for this compound.
Conclusion:
In conclusion, 3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is a promising compound with potential as a therapeutic agent. Its various biochemical and physiological effects make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methylphenyl-2-aminopyridine with 1H-benzo[d]imidazole-2,4-dione in the presence of a suitable catalyst. This reaction yields the desired compound in good yield and purity.

Scientific Research Applications

The potential of 3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one as a therapeutic agent has been investigated in various scientific research studies. This compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. It has also been investigated for its potential as an anti-microbial agent and as an anti-oxidant.

properties

IUPAC Name

5-(4-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O/c1-13-6-8-14(9-7-13)23-11-10-17-15(19(23)25)12-21-20-22-16-4-2-3-5-18(16)24(17)20/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCUDUZIESYNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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